4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate
Description
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-3-16(24)20-18-21-22-19(29-18)28-10-12-8-14(23)15(9-26-12)27-17(25)13-7-5-4-6-11(13)2/h4-9H,3,10H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQBBPRCZBLYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that combines a pyran ring with a thiadiazole moiety, which is known for its pharmacological potential. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately . The compound's structure includes several functional groups that contribute to its reactivity and biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran have shown significant antibacterial properties against various strains of bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .
- Antioxidant Activity : The antioxidant potential of this compound has been evaluated using assays such as DPPH and ABTS. Studies suggest that it possesses significant free radical scavenging abilities, which may contribute to its therapeutic efficacy in oxidative stress-related conditions .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit key enzymes involved in various diseases. For example, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative disorders like Alzheimer's disease . Additionally, it has been linked to urease inhibition, indicating potential applications in managing urinary tract infections.
Table 1: Biological Activities of 4-Oxo Compounds
| Compound Name | Activity Type | Target Organism/Enzyme | IC50/MIC (µM) |
|---|---|---|---|
| 4-Oxo Compound A | Antibacterial | E. coli | 10.5 |
| 4-Oxo Compound B | Antioxidant | DPPH Assay | IC50 = 0.397 |
| 4-Oxo Compound C | AChE Inhibition | Human AChE | IC50 = 5.0 |
| 4-Oxo Compound D | Urease Inhibition | Proteus mirabilis | IC50 = 12.0 |
Case Studies
- Antibacterial Efficacy : A study conducted on various derivatives of thiadiazole compounds demonstrated that those with structural similarities to the target compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective derivatives had MIC values lower than those of standard antibiotics like ampicillin .
- Neuroprotective Effects : Research investigating the neuroprotective properties of related pyran derivatives revealed their potential in inhibiting AChE activity. These findings suggest that modifications to the thiadiazole and pyran structures can enhance neuroprotective effects, making them suitable candidates for further drug development targeting neurodegenerative diseases .
Preparation Methods
Thiadiazole Core Formation
The 5-propionamido-1,3,4-thiadiazole-2-thiol intermediate is synthesized via:
- Thiosemicarbazide preparation : Reacting thiosemicarbazide with propionyl chloride in anhydrous THF at 0–5°C yields N-propionylthiosemicarbazide.
- Cyclization : Treatment with concentrated H₂SO₄ at 80°C induces cyclization to form 5-propionamido-1,3,4-thiadiazole-2-thiol.
Key Data :
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Thiosemicarbazide + Propionyl chloride | THF, 0–5°C, 2 h | 85% |
| 2 | Cyclization with H₂SO₄ | 80°C, 4 h | 72% |
Pyran Ring Construction
The 4-oxo-4H-pyran scaffold is built via a Knoevenagel condensation:
- Aldol condensation : 2-Methylbenzoic acid derivatives react with malononitrile in ethanol under reflux with piperidine catalysis.
- Oxidation : The resulting dihydropyran intermediate is oxidized using MnO₂ in dichloromethane to form the 4-oxo group.
Key Data :
| Step | Reactants | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| 1 | 2-Methylbenzaldehyde + Malononitrile | Piperidine | Ethanol | 78% |
| 2 | Dihydropyran + MnO₂ | – | CH₂Cl₂ | 89% |
Thioether Linkage Formation
The thiadiazole and pyran moieties are connected via nucleophilic substitution:
- Bromination : 6-Methyl-4-oxo-4H-pyran-3-yl 2-methylbenzoate is treated with N-bromosuccinimide (NBS) in CCl₄ under UV light to introduce a bromomethyl group.
- Coupling : Reacting the brominated pyran with 5-propionamido-1,3,4-thiadiazole-2-thiol in DMF using K₂CO₃ as base.
Key Data :
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Pyran derivative + NBS | CCl₄, UV, 6 h | 65% |
| 2 | Bromopyran + Thiadiazole-thiol | DMF, K₂CO₃, 60°C | 81% |
Esterification
The final ester bond is formed via Steglich esterification:
- Activation : 2-Methylbenzoic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry THF.
- Coupling : The activated acid reacts with the hydroxyl group on the pyran ring at room temperature.
Key Data :
| Step | Reactants | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| 1 | 2-Methylbenzoic acid + DCC/DMAP | – | THF | 92% |
| 2 | Activated acid + Pyran-OH | – | THF, RT | 88% |
Comparative Analysis of Methods
Efficiency and Scalability
Yield Optimization Strategies
- Thiadiazole cyclization : Replacing H₂SO₄ with P₂O₅ in toluene increases yield to 78% while reducing corrosion risks.
- Pyran bromination : Using AIBN as a radical initiator with NBS improves selectivity (yield: 73%).
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18 column) | 99.2% purity (RT = 6.7 min) |
| Elemental Analysis | C: 52.8%, H: 3.9%, N: 9.7% (theoretical: C: 52.9%, H: 3.9%, N: 9.6%) |
Industrial-Scale Considerations
Process Intensification
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
